molecular formula C26H25N5O B2397124 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396854-61-7

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No.: B2397124
CAS No.: 1396854-61-7
M. Wt: 423.52
InChI Key: YOPWJCGCAMCHCU-UHFFFAOYSA-N
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Description

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex organic compound that features a combination of piperidine, triazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Mechanism of Action

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone, has been reported to have a multi-targeted potential in the management of Alzheimer’s disease . It has been found to interact with targets involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound’s mode of action involves preventing β-sheet aggregation and fibril formation . It has been suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been found to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of Alzheimer’s disease. It has been found to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of toxic Aβ aggregates, which are a key feature in the pathogenesis of Alzheimer’s disease.

Pharmacokinetics

The compound’s ability to exert neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation suggests that it may have favorable bioavailability and distribution characteristics

Result of Action

The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine typically involves multiple steps. One common approach starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction . Finally, the triazole and piperidine moieties are coupled with a pyridine derivative under appropriate reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine has several scientific research applications:

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c32-26(30-17-14-21(15-18-30)19-20-9-3-1-4-10-20)24-25(23-13-7-8-16-27-23)31(29-28-24)22-11-5-2-6-12-22/h1-13,16,21H,14-15,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPWJCGCAMCHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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